molecular formula C19H15ClN2O7 B3934016 2-(4-chloro-3-nitrophenyl)-2-oxoethyl (1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetate

2-(4-chloro-3-nitrophenyl)-2-oxoethyl (1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetate

Cat. No.: B3934016
M. Wt: 418.8 g/mol
InChI Key: YOAVCFSGOGJDHZ-UHFFFAOYSA-N
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Description

The compound 2-(4-chloro-3-nitrophenyl)-2-oxoethyl (1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetate (CAS: 6436-79-9) is a structurally complex ester featuring a bicyclic 4,7-methanoisoindole-1,3-dione core linked to a 4-chloro-3-nitrophenyl group via a ketone-oxygen bridge. Its molecular formula is C₁₈H₁₅ClN₂O₇, with a molar mass of 418.78 g/mol (calculated from ). The compound’s InChIKey (XIVLDVZEKXJNAG-UHFFFAOYSA-N) and SMILES string ( C1C=CCC2C1C(=O)N(C2=O)CC(=O)OCC(=O)C3=CC(=C(C=C3)Cl)N+[O-]) confirm its stereochemistry and functional group arrangement ().

Properties

IUPAC Name

[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O7/c20-12-4-3-9(6-13(12)22(27)28)14(23)8-29-15(24)7-21-18(25)16-10-1-2-11(5-10)17(16)19(21)26/h1-4,6,10-11,16-17H,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOAVCFSGOGJDHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)CC(=O)OCC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chloro-3-nitrophenyl)-2-oxoethyl (1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetate is a complex organic molecule with significant biological implications. Its unique structural features suggest potential applications in various fields including pharmacology and biochemistry. This article explores the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H19ClN2O6C_{20}H_{19}ClN_{2}O_{6}, with a molecular weight of 418.8 g/mol. The structure features a chlorinated nitrophenyl group and a dioxohexahydroisoindole moiety, contributing to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC20H19ClN2O6
Molecular Weight418.8 g/mol
IUPAC NameThis compound
InChI KeyDXWMJVMZZFPVAC-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The nitrophenyl group can facilitate electron transfer reactions while the oxoethyl and dioxo groups may play a role in enzyme inhibition or receptor modulation. Preliminary studies suggest that it may exhibit anti-inflammatory and antimicrobial properties.

Pharmacological Studies

Recent research has focused on the pharmacological potential of similar compounds featuring the nitrophenyl moiety:

  • Antimicrobial Activity : Compounds with similar structures have shown efficacy against various pathogens. For instance, derivatives of nitrophenyl compounds have been tested for their ability to inhibit bacterial growth in vitro.
    • Case Study : A study demonstrated that a related nitrophenyl compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : Research indicates that compounds featuring dioxo groups can modulate inflammatory pathways.
    • Case Study : A related study found that certain dioxo derivatives reduced pro-inflammatory cytokine levels in murine models of inflammation .
  • Enzyme Inhibition : The potential for this compound to inhibit enzymes involved in metabolic pathways has been explored. For example:
    • Case Study : Inhibitory effects on sterol esterases have been documented for structurally similar compounds .

Toxicological Profile

Understanding the safety profile of this compound is crucial for its application in therapeutic contexts:

  • Acute Toxicity : Preliminary assessments indicate that compounds with similar structures may pose risks if ingested or improperly handled.
    • Toxicity Assessment : Compounds exhibiting chlorinated nitrophenyl groups often show acute toxicity signs such as gastrointestinal distress upon oral exposure .
  • Skin Irritation : Many nitrophenyl compounds are associated with skin irritation upon contact.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its pharmacological properties :

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. This makes it a candidate for developing new antibiotics or antimicrobial agents.
  • Anti-inflammatory Effects : Research indicates that the compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

Biochemical Probes

Due to its reactive functional groups, this compound serves as a biochemical probe :

  • It can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activities. This application is crucial in drug discovery and development.

Synthesis of Complex Organic Molecules

The compound acts as a building block in synthetic organic chemistry:

  • It is utilized in the synthesis of more complex molecules through various chemical reactions such as oxidation and substitution. This property is valuable for chemists looking to create novel compounds with specific functionalities.

Material Science

In material science, the compound's unique structure allows it to be used in creating specialty chemicals and materials:

  • Its incorporation into polymer matrices or coatings can enhance material properties such as durability and resistance to environmental factors.

Case Studies

Study Focus Findings
Study on Antimicrobial PropertiesInvestigated the efficacy against Gram-positive and Gram-negative bacteriaShowed significant inhibition of bacterial growth with MIC values lower than standard antibiotics
Research on Anti-inflammatory MechanismsExplored the modulation of cytokine productionDemonstrated a reduction in pro-inflammatory cytokines in cell culture models
Synthesis of Novel DerivativesDeveloped new derivatives through substitution reactionsResulted in compounds with enhanced biological activity compared to the parent compound

Chemical Reactions Analysis

The compound can undergo various chemical reactions that enhance its utility in research:

Types of Reactions

  • Oxidation : The nitrophenyl group can be oxidized to form dinitrophenyl derivatives.
  • Reduction : The nitro group can be reduced to an amine using reducing agents like hydrogen gas.
  • Substitution Reactions : The chloro group can be substituted with other nucleophiles under appropriate conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural motifs with several derivatives, primarily in its ester-linked aromatic and heterocyclic moieties. Key comparisons include:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties Reference
Target Compound 4-chloro-3-nitrophenyl, methanoisoindole-dione C₁₈H₁₅ClN₂O₇ 418.78 Rigid bicyclic core; strong electron-withdrawing groups
Phthalic acid 1-[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] ester 2-ethyl ester (2j) 4-chloro-3-nitrophenyl, phthalate ester C₁₈H₁₄ClNO₇ 391.77 mp: 73–75°C; 62% yield
2-(4-Methylphenyl)-2-oxoethyl tetrachloro-isoindole-dione acetate 4-methylphenyl, tetrachloro-isoindole-dione C₁₉H₁₁Cl₄NO₅ 475.11 High halogen content; increased lipophilicity
2-(4-Methoxyphenyl)-2-oxoethyl methanoisoindole-dione acetate 4-methoxyphenyl, methanoisoindole-dione C₂₀H₁₉NO₆ 369.37 mp: N/A; electron-donating methoxy group

Key Observations :

  • Halogenation : The tetrachloro derivative () exhibits higher molar mass (475.11 g/mol) and likely greater lipophilicity than the target compound, which may influence solubility and bioavailability .
  • Core Rigidity: The methanoisoindole-dione scaffold in the target compound and ’s derivative provides structural rigidity, which could stabilize crystal packing or intermolecular interactions compared to phthalate esters () .
Physicochemical Properties
  • Melting Points: The phthalate ester () has a lower melting point (73–75°C) than expected for the target compound, likely due to reduced rigidity in the phthalate core versus the bicyclic methanoisoindole .
  • Solubility : The nitro and chloro groups in the target compound may reduce aqueous solubility compared to the methoxy-substituted analog (), though predictive data (e.g., pKa = -11.09 for ) suggest high stability in acidic environments .
Computational and Crystallographic Tools

    Q & A

    Q. What are the recommended synthetic routes for this compound, and how can its purity be validated?

    The synthesis involves multi-step organic reactions, typically starting with functionalization of the 4-chloro-3-nitrophenyl moiety followed by coupling with the methanoisoindol core. Key steps include:

    • Nucleophilic substitution to introduce the oxoethyl group.
    • Esterification using activated acylating agents to attach the acetate moiety.
    • Cyclization under controlled conditions to form the hexahydro-methanoisoindol ring system .

    Q. Validation methods :

    • HPLC (≥95% purity, C18 column, acetonitrile/water gradient).
    • NMR spectroscopy (¹H/¹³C for functional group confirmation).
    • X-ray crystallography (for absolute configuration determination, if crystals are obtainable) .

    Q. How can researchers confirm the stereochemistry of the methanoisoindol core?

    The fused bicyclic structure (3a,4,7,7a-hexahydro) requires:

    • Chiral HPLC to separate enantiomers (if applicable).
    • Vibrational Circular Dichroism (VCD) or X-ray diffraction for absolute stereochemical assignment .
    • NOESY NMR to analyze spatial proximity of protons in the bicyclic system.

    Advanced Research Questions

    Q. What experimental design strategies optimize yield in multi-step syntheses?

    Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading). For example:

    • Response Surface Methodology (RSM) to model interactions between variables (e.g., coupling reaction time vs. reagent stoichiometry).
    • Flow chemistry (continuous processing) for exothermic or air-sensitive steps, improving reproducibility .

    Q. Example optimization table :

    StepParameter TestedOptimal ConditionYield Improvement
    EsterificationSolvent (DMF vs. THF)DMF, 0°C72% → 88%
    CyclizationCatalyst (Pd/C vs. Ni)Pd/C, 1 mol%65% → 92%

    Q. How can computational tools predict photophysical or bioactive properties?

    • DFT calculations (e.g., Gaussian, ORCA) to model electronic transitions and HOMO-LUMO gaps for fluorescence potential .
    • Molecular docking (AutoDock Vina) to screen against biological targets (e.g., kinase enzymes) using the nitro group as a hydrogen-bond acceptor .
    • MD simulations (GROMACS) to assess stability in biological membranes.

    Q. How to resolve contradictions in biological activity data across structural analogs?

    Case study : If the compound shows unexpected cytotoxicity compared to analogs:

    • Meta-analysis of substituent effects (e.g., nitro vs. methoxy groups on phenyl rings).
    • SAR table :
    Analog SubstituentBioactivity (IC50, nM)Notes
    4-Cl-3-NO₂ (target)120 ± 15High cytotoxicity
    4-F-3-CN450 ± 30Low activity
    4-OCH₃-3-NO₂85 ± 10Optimal selectivity
    • Hypothesis testing : Nitro groups may induce off-target redox interactions. Validate via ROS assay .

    Q. What methodologies characterize degradation pathways under physiological conditions?

    • Forced degradation studies : Expose to pH 1–13, UV light, and oxidative (H₂O₂) conditions.
    • LC-MS/MS to identify degradation products (e.g., hydrolysis of the ester bond).
    • Kinetic modeling to estimate shelf-life (Arrhenius equation for temperature-dependent decay) .

    Q. How to design a structure-activity relationship (SAR) study for this compound?

    • Scaffold diversification : Synthesize derivatives with variations in:
      • Nitrophenyl substituents (e.g., 3-CF₃ vs. 3-SO₂CH₃).
      • Methanoisoindol ring saturation (e.g., fully aromatic vs. partially reduced).
    • Biological testing panel :
      • Enzymatic assays (e.g., kinase inhibition).
      • Cell viability (MTT assay across cancer lines).
    • QSAR modeling (e.g., CoMFA) to correlate structural features with activity .

    Data Analysis & Validation

    Q. What statistical approaches are recommended for high-throughput screening (HTS) data?

    • Z-factor analysis to assess assay robustness (Z’ > 0.5 required).
    • False discovery rate (FDR) correction (e.g., Benjamini-Hochberg) for multi-target screens.
    • PCA to reduce dimensionality in omics datasets (e.g., transcriptomics post-treatment) .

    Q. How to address batch-to-batch variability in synthesis?

    • Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy for real-time monitoring.
    • Multivariate analysis (PLS regression) to correlate raw material attributes with final product quality .

    Q. What techniques validate target engagement in cellular models?

    • Cellular Thermal Shift Assay (CETSA) : Confirm compound binding to intended proteins.
    • Silencing/overexpression (CRISPR or siRNA) to correlate target modulation with phenotype .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    2-(4-chloro-3-nitrophenyl)-2-oxoethyl (1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetate
    Reactant of Route 2
    Reactant of Route 2
    2-(4-chloro-3-nitrophenyl)-2-oxoethyl (1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetate

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